molecular formula C8H6ClN3O B8004703 2-Amino-1,3-benzoxazole-6-carbonitrile hydrochloride CAS No. 1820684-59-0

2-Amino-1,3-benzoxazole-6-carbonitrile hydrochloride

Cat. No.: B8004703
CAS No.: 1820684-59-0
M. Wt: 195.60 g/mol
InChI Key: TVIIJURBMMGFKK-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzoxazole-6-carbonitrile hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is known for its broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-benzoxazole-6-carbonitrile hydrochloride typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, one method involves the reaction of 2-aminophenol with 4-amino benzaldehyde in ethanol using lead acetate in acetic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst used in the reaction. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-benzoxazole-6-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzoxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the benzoxazole ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,3-benzoxazole-6-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

2-amino-1,3-benzoxazole-6-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O.ClH/c9-4-5-1-2-6-7(3-5)12-8(10)11-6;/h1-3H,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIIJURBMMGFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820684-59-0
Record name 6-Benzoxazolecarbonitrile, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820684-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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